
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- is a complex organic compound known for its unique structure and diverse applications This compound is part of the phenanthridine family, which is characterized by a three-ring structure with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves multiple steps. The process typically starts with the preparation of the phenanthridine core, followed by the introduction of amino groups and other functional groups. Common reagents used in the synthesis include aniline derivatives, aldehydes, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its ability to bind to DNA and proteins, making it useful in molecular biology research.
Medicine: Research has shown potential anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of rigid polyamides and other advanced materials.
Mechanism of Action
The mechanism of action of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to the exterior of DNA through non-specific interactions, potentially interfering with DNA replication and transcription. This binding ability is also responsible for its anti-tumor and anti-viral effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A simpler compound with a similar core structure but lacking the additional functional groups.
3,8-Diamino-6-phenylphenanthridine: A related compound with similar properties but different functional groups.
5,6-Dimethyl-1,10-phenanthroline: Another phenanthridine derivative with distinct chemical properties.
Uniqueness
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- stands out due to its complex structure and the presence of multiple amino groups, which enhance its binding affinity to DNA and proteins. This makes it particularly useful in biological and medical research.
Properties
CAS No. |
86388-76-3 |
|---|---|
Molecular Formula |
C31H42N7O+ |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzamide |
InChI |
InChI=1S/C31H41N7O/c1-38-29-21-25(34)11-13-27(29)26-12-10-24(33)20-28(26)30(38)22-6-8-23(9-7-22)31(39)37-19-5-18-36-16-3-2-15-35-17-4-14-32/h6-13,20-21,34-36H,2-5,14-19,32H2,1H3,(H3,33,37,39)/p+1 |
InChI Key |
HFNWOGNHVQTCDI-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)NCCCNCCCCNCCCN)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




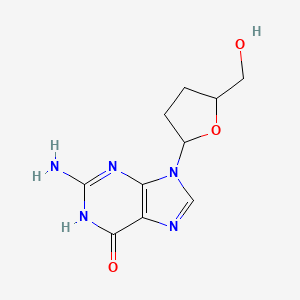
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
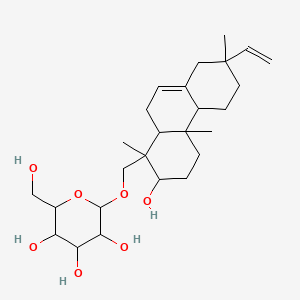
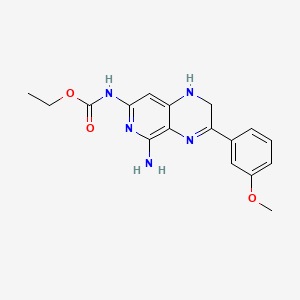


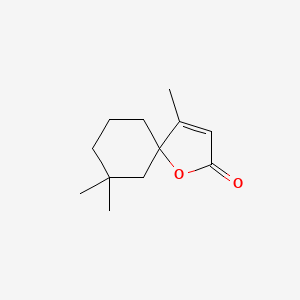
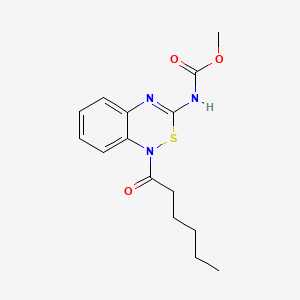
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)

